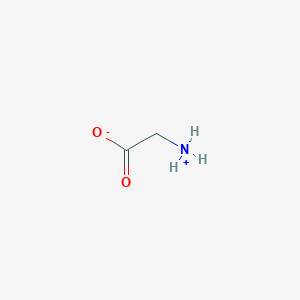
3-Hydroxybenzylhydrazine
Overview
Description
3-Hydroxybenzylhydrazine: is an organic compound with the molecular formula C7H10N2O . It is also known by other names such as 3-(Hydrazinomethyl)phenol and Phenol, 3-(hydrazinylmethyl)- . This compound is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with a hydrazine group. It is a white to slightly yellow crystalline solid that is soluble in water .
Mechanism of Action
Target of Action
3-Hydroxybenzylhydrazine primarily targets L-aromatic amino acid decarboxylase . This enzyme plays a crucial role in the synthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
This compound inhibits the function of L-aromatic amino acid decarboxylase . It also inhibits GABA aminotransferase and other pyridoxal-phosphate-requiring enzymes by forming the 3-hydroxybenzylhydrazone of that cofactor .
Biochemical Pathways
The inhibition of L-aromatic amino acid decarboxylase by this compound affects the synthesis of neurotransmitters. This compound can cross the blood-brain barrier, allowing it to directly influence central nervous system processes .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier, which is crucial for its action on central nervous system processes .
Result of Action
By inhibiting L-aromatic amino acid decarboxylase, this compound can affect the levels of neurotransmitters in the brain. This can have various effects on neurological function and behavior .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds that affect the same enzymes or neurotransmitter systems could potentially alter its efficacy .
Biochemical Analysis
Biochemical Properties
3-Hydroxybenzylhydrazine interacts with various enzymes, proteins, and other biomolecules. It inhibits L-aromatic amino acid decarboxylase, a pyridoxal phosphate-dependent enzyme . It also inhibits GABA aminotransferase and other pyridoxal-phosphate-requiring enzymes by forming the 3-hydroxybenzylhydrazone of that cofactor .
Cellular Effects
It is known to cross the blood-brain barrier, suggesting it may have effects on neural cells
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on certain enzymes. It forms the 3-hydroxybenzylhydrazone of pyridoxal phosphate, thereby inhibiting enzymes that require this cofactor .
Metabolic Pathways
It is known to interact with L-aromatic amino acid decarboxylase and other pyridoxal-phosphate-requiring enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzylhydrazine can be synthesized through various methods. One common synthetic route involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 3-hydroxybenzaldehyde in an appropriate solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenols or other derivatives.
Scientific Research Applications
3-Hydroxybenzylhydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It acts as an inhibitor of L-aromatic amino acid decarboxylase and crosses the blood-brain barrier.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Benserazide: Another decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson’s disease.
Trihydroxybenzylhydrazine: A potent inhibitor of aromatic amino acid decarboxylase.
Uniqueness: 3-Hydroxybenzylhydrazine is unique due to its ability to cross the blood-brain barrier and its dual inhibitory action on both L-aromatic amino acid decarboxylase and GABA aminotransferase. This dual action makes it a valuable compound for studying neurotransmitter metabolism and potential therapeutic applications .
Properties
IUPAC Name |
3-(hydrazinylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-4,9-10H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKWWALNMPEOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213099 | |
| Record name | 3-Hydroxybenzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-33-2 | |
| Record name | 3-(Hydrazinylmethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybenzylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybenzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYBENZYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27K5Q85R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide](/img/structure/B1666216.png)



![N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B1666223.png)

![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)
![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)

